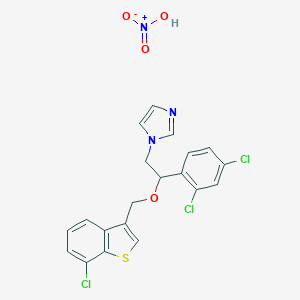

Sertaconazole Nitrate

Cat. No. B001236

Key on ui cas rn:

99592-39-9

M. Wt: 500.8 g/mol

InChI Key: HAAITRDZHUANGT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07829726B2

Procedure details

The specification CN 1358719 (CAPLUS 2003:711267) discloses the synthesis of sertaconazole mononitrate (I) by etherifying 3-bromomethyl-7-chlorobenzo[b]thiophene (III) with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) at a molar ratio of 1:1 in toluene-water (3:1, v/v) in the presence of sodium hydroxide and 50% tetrabutylammonium chloride (IV, Z═Cl) solution at 80° C. for 4 hours, extracting with ethyl ether to obtain free base of sertaconazole, salifying with nitric acid and recrystallizing in 95% ethanol. The resulting content in sertaconazole mononitrate of the thus prepared product is >98.5%.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH:6]=[C:5]([Cl:7])[C:4]2[S:8][CH:9]=[C:10]([CH2:11][O:12][CH:13]([C:20]3[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][C:21]=3[Cl:27])[CH2:14][N:15]3[CH:19]=[N:18][CH:17]=[CH:16]3)[C:3]=2[CH:2]=1.[N+]([O-])(O)=O.BrCC1C2C=CC=C(Cl)C=2SC=1.ClC1C=C(Cl)C=CC=1C(O)CN1C=CN=C1.[OH-].[Na+]>C1(C)C=CC=CC=1.O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH:1]1[CH:6]=[C:5]([Cl:7])[C:4]2[S:8][CH:9]=[C:10]([CH2:11][O:12][CH:13]([C:20]3[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][C:21]=3[Cl:27])[CH2:14][N:15]3[CH:19]=[N:18][CH:17]=[CH:16]3)[C:3]=2[CH:2]=1 |f:0.1,4.5,6.7,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC=1C2=C(SC1)C(=CC=C2)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C.O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracting with ethyl ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=2C(=CSC2C(=C1)Cl)COC(CN3C=CN=C3)C=4C=CC(=CC4Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07829726B2

Procedure details

The specification CN 1358719 (CAPLUS 2003:711267) discloses the synthesis of sertaconazole mononitrate (I) by etherifying 3-bromomethyl-7-chlorobenzo[b]thiophene (III) with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) at a molar ratio of 1:1 in toluene-water (3:1, v/v) in the presence of sodium hydroxide and 50% tetrabutylammonium chloride (IV, Z═Cl) solution at 80° C. for 4 hours, extracting with ethyl ether to obtain free base of sertaconazole, salifying with nitric acid and recrystallizing in 95% ethanol. The resulting content in sertaconazole mononitrate of the thus prepared product is >98.5%.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH:6]=[C:5]([Cl:7])[C:4]2[S:8][CH:9]=[C:10]([CH2:11][O:12][CH:13]([C:20]3[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][C:21]=3[Cl:27])[CH2:14][N:15]3[CH:19]=[N:18][CH:17]=[CH:16]3)[C:3]=2[CH:2]=1.[N+]([O-])(O)=O.BrCC1C2C=CC=C(Cl)C=2SC=1.ClC1C=C(Cl)C=CC=1C(O)CN1C=CN=C1.[OH-].[Na+]>C1(C)C=CC=CC=1.O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH:1]1[CH:6]=[C:5]([Cl:7])[C:4]2[S:8][CH:9]=[C:10]([CH2:11][O:12][CH:13]([C:20]3[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][C:21]=3[Cl:27])[CH2:14][N:15]3[CH:19]=[N:18][CH:17]=[CH:16]3)[C:3]=2[CH:2]=1 |f:0.1,4.5,6.7,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC=1C2=C(SC1)C(=CC=C2)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C.O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracting with ethyl ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=2C(=CSC2C(=C1)Cl)COC(CN3C=CN=C3)C=4C=CC(=CC4Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |